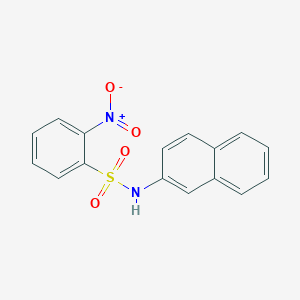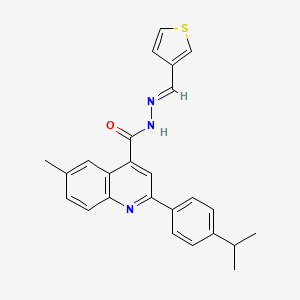
2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide, also known as TQ6, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TQ6 belongs to the class of quinolinecarbohydrazide derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties.
Mecanismo De Acción
The mechanism of action of 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide is not fully understood. However, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has also been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. Additionally, 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has also been shown to inhibit the growth and proliferation of cancer cells by regulating the expression of multiple genes involved in cell cycle progression and apoptosis. Additionally, 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it a viable candidate for further research. 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide also exhibits potent antitumor and antimicrobial activity, making it a promising candidate for the development of new therapeutics. However, 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide also has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
Direcciones Futuras
There are several future directions for the research of 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide. One direction is to further elucidate its mechanism of action and molecular targets. This will provide valuable insights into its potential therapeutic applications and help to develop more effective treatment strategies. Another direction is to evaluate its efficacy and safety in preclinical and clinical trials. This will provide valuable information on its pharmacokinetics, toxicity, and potential side effects, and help to determine its suitability for human use. Additionally, future research could focus on developing new derivatives of 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide with improved potency and selectivity, and exploring its potential applications in other areas, such as antifungal and anti-inflammatory therapy.
Métodos De Síntesis
The synthesis of 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide involves the reaction of 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then reacted with 3-thiophenecarboxaldehyde to yield 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide. The synthesis of 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been optimized to improve its yield and purity, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has also been shown to exhibit antimicrobial activity against a variety of pathogens, including bacteria and fungi. Additionally, 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
6-methyl-2-(4-propan-2-ylphenyl)-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c1-16(2)19-5-7-20(8-6-19)24-13-22(21-12-17(3)4-9-23(21)27-24)25(29)28-26-14-18-10-11-30-15-18/h4-16H,1-3H3,(H,28,29)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPMDMQZYIZQQU-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN=CC3=CSC=C3)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N/N=C/C3=CSC=C3)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-[4-(propan-2-yl)phenyl]-N'-[(E)-thiophen-3-ylmethylidene]quinoline-4-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5779413.png)
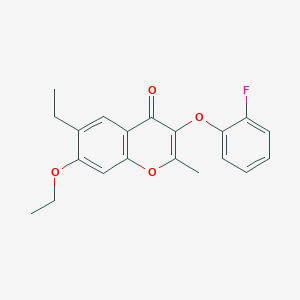
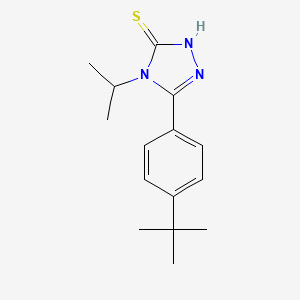
![2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)
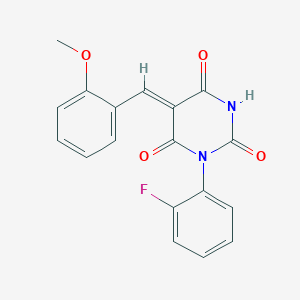
![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5779458.png)
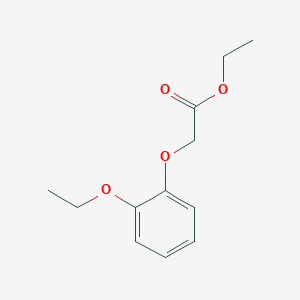
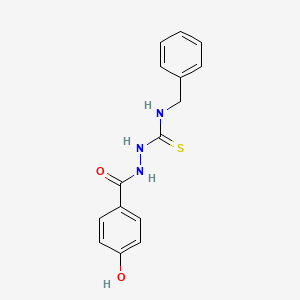
![N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide](/img/structure/B5779471.png)
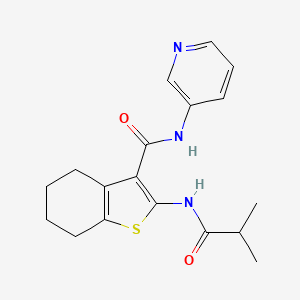
![3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5779484.png)
